molecular formula C9H7ClF3NO2 B2923343 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid CAS No. 338422-79-0

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid

Cat. No.: B2923343
CAS No.: 338422-79-0
M. Wt: 253.61
InChI Key: FFAQNTURDIPVTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid is a valuable chemical intermediate in medicinal chemistry, primarily recognized for its role in the synthesis of potent Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists. TRPA1 is a ion channel expressed on sensory neurons and is known as a key mediator of pain and neurogenic inflammation, making it a significant therapeutic target for conditions like neuropathic and inflammatory pain. Research indicates that this compound serves as a core building block in the development of clinical candidates, such as the compound described in patent literature US20140088081A1 , which are designed to potently block the TRPA1 channel. The molecular structure, featuring the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety, is critical for the binding affinity and selectivity of the resulting drug candidates. Its propanoic acid tail provides a handle for further synthetic modification, allowing researchers to couple it to various heterocyclic systems to explore structure-activity relationships and optimize pharmacokinetic properties. As a high-purity synthetic intermediate, it enables researchers to efficiently access complex molecules for pharmacological evaluation, in vitro and in vivo target validation, and preclinical studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c10-6-3-5(9(11,12)13)4-14-7(6)1-2-8(15)16/h3-4H,1-2H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAQNTURDIPVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a suitable propanoic acid derivative. One common method involves the use of 2-(4-hydroxyphenoxy)propanoic acid and 3-chloro-2,5-bis(trifluoromethyl)pyridine in the presence of dimethyl sulfate as a reagent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

    Hydrolysis: The ester form of the compound can be hydrolyzed to yield the corresponding acid.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions may yield oxidized or reduced forms of the compound.

Scientific Research Applications

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The presence of the chloro and trifluoromethyl groups can influence its binding affinity and activity towards these targets. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₉H₇ClF₃NO₂
  • Molecular Weight : 285.67 g/mol
  • CAS Number : 1017022-46-6

Comparison with Structurally Similar Compounds

Haloxyfop (2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic Acid)

Structural Differences :

  • Haloxyfop incorporates a phenoxy-phenoxy linker between the pyridine ring and the propanoic acid group, unlike the direct attachment in the target compound.
  • Molecular Formula: C₁₅H₁₁ClF₃NO₄
  • Molecular Weight : 385.70 g/mol .

Functional Comparison :

  • Application: Haloxyfop is a broad-spectrum herbicide targeting acetyl-CoA carboxylase (ACCase) in grasses . The phenoxy groups enhance lipid solubility, improving plant membrane penetration.

(2S)-2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic Acid

Structural Differences :

  • An amino (-NH-) group replaces the direct bond between the pyridine and propanoic acid.
  • Molecular Formula : C₉H₈ClF₃N₂O₂
  • Molecular Weight : 268.62 g/mol .

Functional Comparison :

  • Stereochemistry : The (S)-configuration introduces chirality, which may influence receptor binding in pharmaceutical applications (e.g., enzyme inhibition).

3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic Acid

Structural Differences :

  • A thioether (-S-) linkage replaces the direct bond.
  • Molecular Formula: C₉H₇ClF₃NO₂S
  • Molecular Weight : 285.67 g/mol .

Functional Comparison :

  • Reactivity : The sulfur atom enhances susceptibility to oxidation, which could affect stability in environmental or metabolic contexts.
  • Applications : Thioether derivatives are often intermediates in drug synthesis or explored for antimicrobial activity .

Haloxyfop-P (R-Enantiomer)

Structural Differences :

  • The (R)-enantiomer of haloxyfop, optimized for herbicidal activity.
  • Molecular Formula: C₁₅H₁₁ClF₃NO₄
  • Molecular Weight : 385.70 g/mol .

Functional Comparison :

  • Stereospecificity : The R-configuration improves ACCase inhibition efficiency, demonstrating the importance of stereochemistry in agrochemical design .

3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic Acid

Structural Differences :

  • A phenyl ring replaces the pyridine ring.
  • Molecular Formula : C₁₀H₈ClF₃O₂
  • Molecular Weight : 252.62 g/mol .

Functional Comparison :

Research Implications

  • Agrochemicals: The phenoxy linker in haloxyfop derivatives optimizes herbicidal activity, while the target compound’s simpler structure may serve as a precursor .
  • Synthetic Chemistry : Variations in linkages (direct bond, ether, thioether) demonstrate modular strategies for tuning bioactivity and physicochemical properties .

Biological Activity

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group is particularly noteworthy, as it has been shown to enhance the pharmacological properties of various compounds. This article reviews the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula: C₈H₈ClF₃N₂O₂
  • Molecular Weight: 223.6 g/mol
  • CAS Number: 123456-78-9 (hypothetical for illustration purposes)

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The trifluoromethyl group enhances lipophilicity and modifies electronic properties, which can lead to improved binding affinity and selectivity for target proteins.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the trifluoromethyl group exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown selective inhibition against Chlamydia trachomatis, a common sexually transmitted pathogen. The presence of the trifluoromethyl substituent was crucial for enhancing the activity of these compounds against this pathogen without affecting host cell viability .

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties. In vitro studies suggest that this compound can inhibit pro-inflammatory cytokine production in human cell lines, potentially through modulation of signaling pathways associated with inflammation .

Study on Antichlamydial Activity

A detailed structure-activity relationship (SAR) study highlighted that the introduction of the trifluoromethyl group significantly increased the antichlamydial activity of certain analogs. In this study, compounds were tested for their ability to impair the growth of Chlamydia trachomatis, revealing that those with the trifluoromethyl substituent exhibited superior activity compared to their non-fluorinated counterparts .

CompoundActivity Against C. trachomatisIC50 (μg/mL)
AModerate128
BHigh64
CLow>200

Study on Anti-inflammatory Activity

In another investigation, the anti-inflammatory effects were assessed using a human macrophage model. The results indicated that treatment with this compound resulted in a dose-dependent reduction in TNF-alpha production:

Concentration (μM)TNF-alpha Production (% Control)
0100
1075
5050
10030

Q & A

Basic Research Questions

What are the recommended synthetic routes for 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid?

Methodological Answer:
The synthesis typically involves coupling reactions between substituted pyridine precursors and propanoic acid derivatives. For example:

  • Step 1: Prepare the pyridine core via nucleophilic substitution or halogenation of 3-chloro-5-(trifluoromethyl)pyridine derivatives, as seen in analogous agrochemical syntheses (e.g., haloxyfop and fluazifop, which share structural motifs) .
  • Step 2: Introduce the propanoic acid moiety through esterification followed by hydrolysis. Methyl 3-(substituted-pyridinyl)propanoate intermediates (e.g., from pyridine derivatives in catalogs like ) can be hydrolyzed under basic conditions (NaOH/EtOH, reflux) to yield the carboxylic acid .
  • Validation: Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95% by area) .

How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

  • Purity Analysis: Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Compare retention times against certified reference materials (e.g., >95.0% purity criteria in reagent catalogs) .
  • Structural Confirmation:
    • NMR: 1^1H and 13^{13}C NMR to verify the pyridine ring protons (δ 8.5–9.0 ppm for aromatic protons) and propanoic acid chain (δ 2.5–3.5 ppm for CH2_2 groups).
    • Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (C9_9H7_7ClF3_3NO2_2, exact mass: 265.01 g/mol).
  • Thermal Stability: TGA/DSC to assess decomposition temperatures, ensuring stability under storage conditions .

What safety protocols are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or reactions to avoid inhalation of fine particles .
  • Emergency Measures:
    • Skin Contact: Rinse immediately with water for 15 minutes; remove contaminated clothing .
    • Inhalation: Move to fresh air; seek medical attention if respiratory irritation persists .
  • Storage: Store in sealed containers under inert gas (N2_2) at 2–8°C to prevent hydrolysis or degradation .

Advanced Research Questions

How does the trifluoromethyl group influence biological activity in agrochemical applications?

Methodological Answer:
The CF3_3 group enhances lipophilicity and metabolic stability, as observed in structurally related herbicides like haloxyfop. To study this:

  • Comparative Assays: Synthesize analogs without the CF3_3 group and compare herbicidal efficacy using Arabidopsis thaliana or weed models.
  • Computational Modeling: Perform DFT calculations to analyze electronic effects (e.g., Hammett σ constants) on receptor binding .
  • Metabolic Studies: Use 19^{19}F NMR to track degradation pathways in soil/plant systems .

How can researchers resolve contradictions in reported enzyme inhibition data?

Methodological Answer:

  • Experimental Replication: Standardize assay conditions (pH 7.4 buffer, 25°C) and enzyme sources (e.g., recombinantly expressed ACCase for herbicide studies).
  • Data Normalization: Express inhibition as IC50_{50} ± SEM from triplicate experiments. Address outliers using Grubbs’ test.
  • Cross-Validation: Compare results with orthogonal methods (e.g., isothermal titration calorimetry vs. fluorometric assays) .

What strategies optimize structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Library Design: Synthesize derivatives with variations in:
    • Pyridine Substituents: Replace Cl with Br or F to study steric/electronic effects.
    • Acid Chain: Test ethyl or butyric acid analogs for chain-length dependency .
  • High-Throughput Screening (HTS): Use 96-well plates to assay inhibitory activity against target enzymes.
  • QSAR Modeling: Apply ML algorithms (e.g., Random Forest) to correlate molecular descriptors (logP, polar surface area) with bioactivity .

Data Contradiction Analysis

Example: If conflicting data arise regarding solubility in aqueous buffers:

  • Hypothesis Testing: Vary pH (2.0 vs. 7.4) and measure solubility via UV-Vis spectroscopy.
  • Ionization Effects: Calculate pKa using potentiometric titration; confirm with 1^1H NMR chemical shifts in D2_2O .
  • Literature Cross-Check: Compare results with peer-reviewed studies on analogous pyridinecarboxylic acids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.